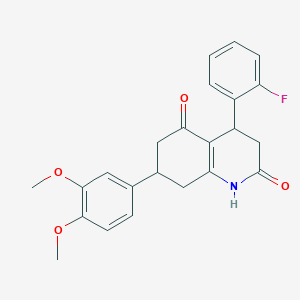

![molecular formula C14H24N4OS B5558049 (3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)

(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of chemicals characterized by their thiadiazole core, a heterocyclic compound that has garnered interest for its potential in various applications due to its unique chemical and physical properties. Thiadiazoles are known for their versatility in chemical synthesis and potential biological activities, making them significant in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of thiadiazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions, which are a cornerstone in constructing nitrogen-containing heterocycles. For instance, the synthesis of N-(1,3-Thiazol-5(4H)-ylidene)amines through cycloaddition of azides with thiadiazol thiones demonstrates the feasibility of creating structurally complex thiadiazoles with high yields (Pekcan & Heimgartner, 1988). This method could potentially be adapted for the synthesis of the specified compound by altering the azide and thiadiazol thione precursors.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is pivotal for their chemical behavior and potential applications. X-ray crystallography provides detailed insights into their crystalline structure, revealing the arrangement of atoms and the geometry of the molecule. The study on the crystal structure of related compounds highlights the importance of N—H⋯N hydrogen bonds in stabilizing the molecular structure, which could similarly influence the properties of the compound (Wan et al., 2006).

Chemical Reactions and Properties

Thiadiazoles participate in various chemical reactions, contributing to their utility in synthetic chemistry. The reactivity of thiadiazoles with organometallic reagents, as analyzed through quantum chemical calculations, suggests that different structural transformations are possible, leading to the formation of diverse derivatives (Shagun & Nedolya, 2015). These reactions are crucial for the functionalization and further modification of the thiadiazole core.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The crystallographic analysis provides valuable information on these aspects, which are essential for understanding the compound's behavior in different environments and its suitability for specific applications (Bhatt et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazoles, including their stability, reactivity, and potential biological activities, depend on their specific substitutions and functional groups. The synthesis and characterization of novel thiadiazole derivatives reveal how variations in the thiadiazole structure can impact their antimicrobial activity, demonstrating the compound's potential for development into therapeutic agents (Gopi et al., 2017).

Applications De Recherche Scientifique

Generation and Exploration of Structurally Diverse Libraries

The compound (3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine, due to its complex structure, plays a significant role in the generation of structurally diverse libraries through alkylation and ring closure reactions. Similar compounds have been utilized as starting materials for producing a wide range of compounds, demonstrating the versatility and potential for chemical modification and exploration of novel pharmaceuticals and materials (Roman, 2013).

Antiproliferative and Antimicrobial Properties

Research has focused on derivatives of 1,3,4-thiadiazole compounds for their promising antiproliferative and antimicrobial properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. These findings underscore the therapeutic potential of structurally related compounds in chemotherapy and infection control (Gür et al., 2020).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives of thiadiazole and related compounds have been extensively studied. These compounds serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds, offering insights into chemical reactivity, molecular structure, and the development of novel synthetic methodologies. Such research contributes to the broader understanding of chemical synthesis processes and the discovery of new compounds with potential applications in various fields (Chaloupka et al., 1976).

Novel Applications in Materials Science

Furthermore, compounds with structural similarities to (3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine have found novel applications in materials science, such as the development of security inks without the need for a covering reagent. This highlights the compound's utility beyond pharmaceuticals, showing its potential in creating innovative materials with unique properties (Lu & Xia, 2016).

Mécanisme D'action

The biological activities of 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are responsible for providing low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Safety and Hazards

Orientations Futures

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on synthesizing new derivatives and testing their potential as therapeutic agents . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

Propriétés

IUPAC Name |

[(3S)-3-(dimethylamino)azepan-1-yl]-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4OS/c1-4-7-12-13(20-16-15-12)14(19)18-9-6-5-8-11(10-18)17(2)3/h11H,4-10H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBOVLRVMCHWML-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCCC(C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCC[C@@H](C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S)-3-(dimethylamino)azepan-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

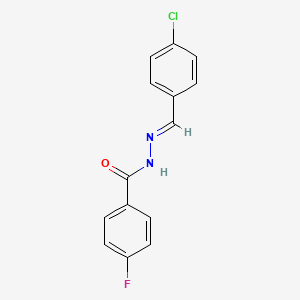

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

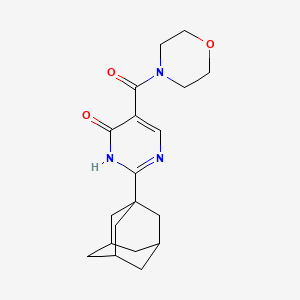

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

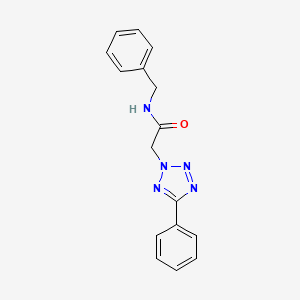

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)